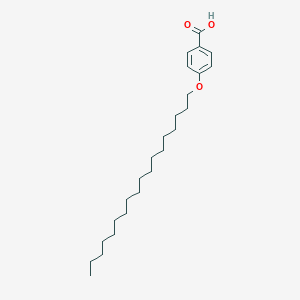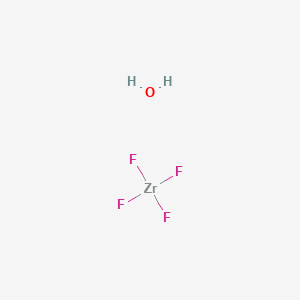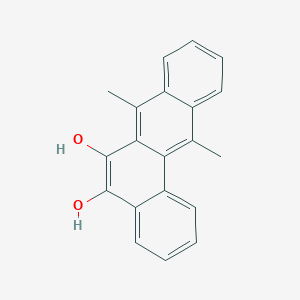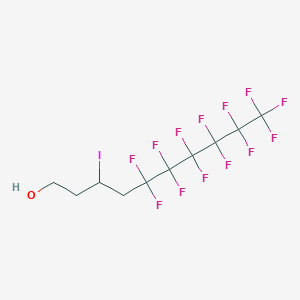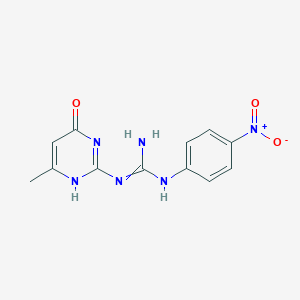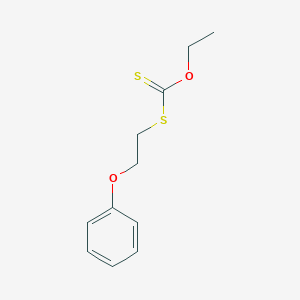
O-ethyl 2-phenoxyethylsulfanylmethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-ethyl 2-phenoxyethylsulfanylmethanethioate, also known as EPN, is a chemical compound that belongs to the family of organophosphorus compounds. It is a colorless liquid with a strong odor and is commonly used as an insecticide and acaricide. EPN has been widely used in agriculture, veterinary medicine, and public health programs due to its effectiveness against a broad range of pests.
Aplicaciones Científicas De Investigación
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been extensively studied for its insecticidal and acaricidal properties. It has been used to control a wide range of pests, including mosquitoes, flies, ticks, and mites. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been investigated for its potential use as a chemical warfare agent due to its high toxicity to humans and animals. In addition, O-ethyl 2-phenoxyethylsulfanylmethanethioate has been used as a tool in biochemical and physiological research to study the effects of organophosphorus compounds on the nervous system and other biological processes.
Mecanismo De Acción
The mechanism of action of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. O-ethyl 2-phenoxyethylsulfanylmethanethioate binds irreversibly to the active site of acetylcholinesterase, leading to the accumulation of acetylcholine at the synapses and overstimulation of the nervous system. This results in a range of symptoms, including muscle tremors, convulsions, respiratory failure, and ultimately, death.
Efectos Bioquímicos Y Fisiológicos
O-ethyl 2-phenoxyethylsulfanylmethanethioate has been shown to have a range of biochemical and physiological effects on the body. It can cause oxidative stress, inflammation, and DNA damage, leading to cell death and tissue damage. O-ethyl 2-phenoxyethylsulfanylmethanethioate has also been shown to disrupt the endocrine system, leading to hormonal imbalances and reproductive dysfunction. Exposure to O-ethyl 2-phenoxyethylsulfanylmethanethioate has been linked to various health problems, including neurological disorders, respiratory problems, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
O-ethyl 2-phenoxyethylsulfanylmethanethioate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the nervous system and other biological processes. It is also relatively stable and easy to handle, making it a convenient reagent for researchers. However, O-ethyl 2-phenoxyethylsulfanylmethanethioate has several limitations. It is highly toxic and can pose a significant risk to researchers if not handled properly. It also has a short half-life in vivo, limiting its usefulness for long-term studies.
Direcciones Futuras
There are several future directions for research on O-ethyl 2-phenoxyethylsulfanylmethanethioate. One area of interest is the development of new insecticides and acaricides that are less toxic and more environmentally friendly. Another area of research is the development of new therapies for organophosphate poisoning, which can be fatal if not treated promptly. Additionally, further studies are needed to understand the long-term effects of O-ethyl 2-phenoxyethylsulfanylmethanethioate exposure on human health and the environment.
Métodos De Síntesis
The synthesis of O-ethyl 2-phenoxyethylsulfanylmethanethioate involves the reaction of 2-phenoxyethanol with thionyl chloride to form 2-phenoxyethyl chloride, which is then reacted with sodium sulfide to form O-ethyl 2-phenoxyethylsulfanylmethanethioate. This process involves several steps and requires the use of various reagents and equipment. The purity and yield of O-ethyl 2-phenoxyethylsulfanylmethanethioate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
Propiedades
Número CAS |
16654-50-5 |
|---|---|
Nombre del producto |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
Fórmula molecular |
C11H14O2S2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
O-ethyl 2-phenoxyethylsulfanylmethanethioate |
InChI |
InChI=1S/C11H14O2S2/c1-2-12-11(14)15-9-8-13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clave InChI |
WPHKLVRVNKKMOE-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCCOC1=CC=CC=C1 |
SMILES canónico |
CCOC(=S)SCCOC1=CC=CC=C1 |
Sinónimos |
Dithiocarbonic acid O-ethyl S-(2-phenoxyethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



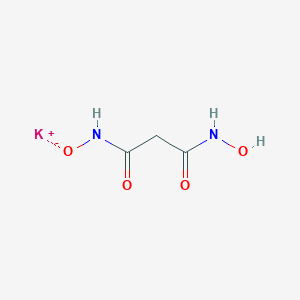
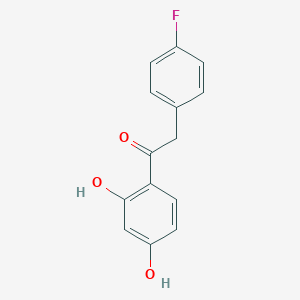
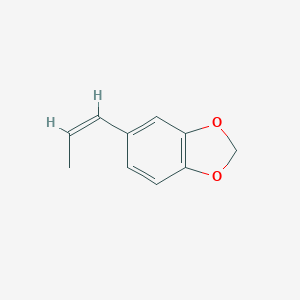
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
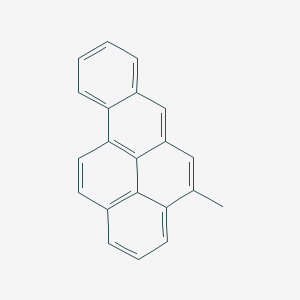
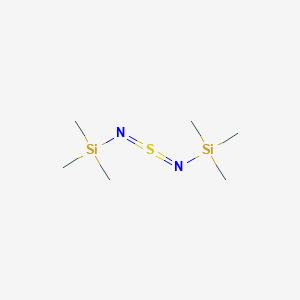
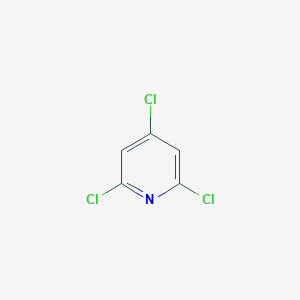
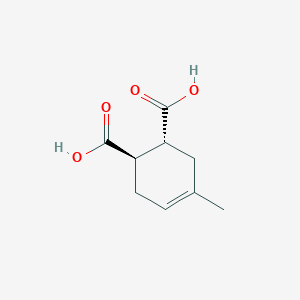
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
